2-Ethynyl-5-methylpyridine
Overview
Description
2-Ethynyl-5-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium Complex Formation and Mesomeric Betaines
2-Ethynyl-5-methylpyridine is involved in the formation of palladium complexes. The anion of 2-ethynyl-1-methylpyridinium salts, which polymerize rapidly, can be represented as the mesomeric betaine 1-methylpyridinium-2-acetylide or as the cumulene-type structure 1-methylpyridin-2-allenylidene. These palladium complexes are prepared starting from 2-ethynylpyridine and then followed by methylation to the title compounds. Results from calculations and spectroscopic measurements are discussed with respect to the zwitterionic or allenylidene resonance forms (Haindl et al., 2016).
Synthesis of Heterosubstituted Naphthyridines
3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones are synthesized via Pd-catalyzed carbonylative coupling, which involves this compound. This leads to the formation of 4-heterosubstituted 2-aryl[1,8]naphthyridines, showcasing its role in creating complex molecular structures (Abbiati et al., 2002).
Role in Photocatalysis
Ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives, including this compound, are used in synthesizing ruthenium-based photocatalysts. These photocatalysts are studied for their electronic structures, photochemical, and redox properties, indicating the chemical's significance in photocatalytic applications (Davidson et al., 2015).
Catalysis in Organic Synthesis
This compound plays a role in the catalysis of ortho-ethynylation of phenols. This process involves ethynylation at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl3 and lithium phenoxide, demonstrating its use in complex organic synthesis reactions (Kobayashi et al., 2002).
Molecular Electronics and Nano-Actuators
The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which includes this compound, shows potential for use in molecular electronics. It exhibits charge-induced conformational switching and rectifying behavior, which can be used as a memory operated with an external field or as a nano-actuator (Derosa et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-Ethynyl-5-methylpyridine, also known as M-5MPEP, is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .
Mode of Action
M-5MPEP acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate. This modulation of the receptor’s activity can lead to therapeutic effects .
Biochemical Pathways
It is known that the modulation of mglu5 receptors can influence various downstream effects, including the regulation of brain-derived neurotrophic factor (bdnf) levels . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .
Pharmacokinetics
The compound’s molecular weight of 11715 suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body .
Result of Action
M-5MPEP has been shown to induce rapid and sustained antidepressant-like effects in mice . These effects were observed in various tests designed to measure depressive-like behaviors, such as the tail suspension test (TST), the splash test, and the sucrose preference test (SPT) . The compound’s action also resulted in increased levels of BDNF in the brain .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many chemical compounds .
Properties
IUPAC Name |
2-ethynyl-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKQEMYPXHMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539549 | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-61-7 | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30413-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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